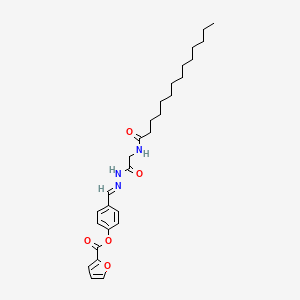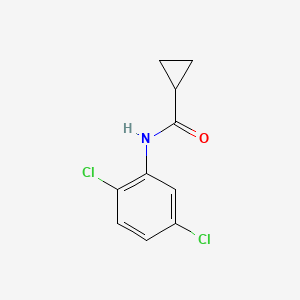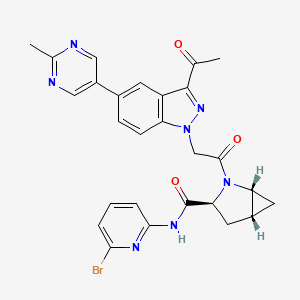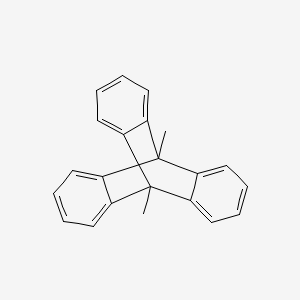
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines and thiols. These products can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for carboxyl and phosphate groups, and in the synthesis of Teoc-protected amines.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine involves its ability to act as a protecting group and its reactivity towards various chemical reagents. The trimethylsilyl groups provide steric hindrance, which can protect sensitive functional groups during chemical reactions. The compound can also participate in nucleophilic substitution and other reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used in similar applications as a protecting group and reagent in organic synthesis.
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties and applications.
Uniqueness
2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine is unique due to its specific combination of trimethylsilyl groups and an amine functionality, which provides a balance of reactivity and stability. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected or modified .
Propriétés
Formule moléculaire |
C9H25NSSi2 |
|---|---|
Poids moléculaire |
235.54 g/mol |
Nom IUPAC |
2-[bis(trimethylsilyl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C9H25NSSi2/c1-12(2,3)9(11-8-7-10)13(4,5)6/h9H,7-8,10H2,1-6H3 |
Clé InChI |
CNPJMPZLBBNSSV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B11938220.png)





![[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)


![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)
